Pentyl syringate
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Overview
Description
Pentyl syringate is an organic compound belonging to the class of esters. It is derived from syringic acid, a naturally occurring phenolic acid found in various plants. The compound is characterized by its pleasant aroma and is often used in fragrance and flavor industries. Its chemical structure consists of a pentyl group attached to the syringate moiety, which includes three methoxy groups on a benzene ring.
Mechanism of Action
Target of Action
Pentyl syringate is a derivative of syringate, which is known to target Endo-1,4-beta-xylanase in the organism Clostridium thermocellum . This enzyme plays a crucial role in the breakdown of complex carbohydrates.
Mode of Action
It’s known that alkyl syringates, including this compound, inhibit the complex ii activity of the mitochondrial respiration chain . The inhibitory activity becomes stronger as the length of the alkyl chains increases .
Biochemical Pathways
This compound, like other alkyl syringates, is likely involved in the protocatechuate (PCA) 4,5-cleavage pathway . This pathway is key for the degradation of various aromatic compounds, including lignin-derived low-molecular-weight compounds . The aromatic ring of PCA is initially cleaved by PCA 4,5-dioxygenase, and the resultant product is degraded to pyruvate and oxaloacetate, via five enzymatic steps .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability .
Result of Action
This compound has been found to exhibit strong inhibitory activity towards aflatoxin production of Aspergillus flavus . Aflatoxin is a potent, carcinogenic toxin that contaminates a wide variety of food and feed commodities . Therefore, this compound and other alkyl syringates could be useful for controlling aflatoxin contamination .
Biochemical Analysis
Biochemical Properties
Pentyl syringate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to interact with cyclodextrin glycosyltransferase, an enzyme involved in the synthesis of glucosides . The nature of these interactions is largely dependent on the specific biochemical context and can involve various types of bonding, including hydrogen bonding and van der Waals interactions .
Molecular Mechanism
It is known to interact with various biomolecules, potentially influencing their activity and function These interactions could involve binding to specific sites on these molecules, potentially leading to changes in their conformation and activity
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of chemical compounds can vary over time, potentially influencing their effects on cellular function
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is crucial to understand the dosage-dependent effects of this compound, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes, suggesting that it may be involved in several metabolic pathways
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl syringate can be synthesized through esterification reactions. One common method involves the reaction of syringic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pentyl syringate undergoes various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pentyl syringyl alcohol.
Substitution: Various substituted syringates depending on the nucleophile used.
Scientific Research Applications
Pentyl syringate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its inhibitory effects on aflatoxin production by fungi, making it a potential candidate for food preservation.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Comparison with Similar Compounds
- Hexyl syringate
- Heptyl syringate
- Octyl syringate
Comparison: Pentyl syringate is unique among its analogs due to its optimal balance of hydrophobicity and molecular size, which contributes to its strong inhibitory activity against aflatoxin production. While hexyl and heptyl syringates also exhibit inhibitory effects, octyl syringate shows the strongest activity due to its longer alkyl chain. this compound is often preferred for its balance of efficacy and ease of synthesis.
Properties
IUPAC Name |
pentyl 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-4-5-6-7-19-14(16)10-8-11(17-2)13(15)12(9-10)18-3/h8-9,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLIWJSLMAHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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